Cas no 66182-01-2 (Ethyl indolizine-6-carboxylate)

Ethyl indolizine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl indolizine-6-carboxylate
- 6-Indolizinecarboxylic acid, ethyl ester
- 6-carbethoxyindolizine
- Ethylindolizine-6-carboxylate
- DTXSID70626514
- 66182-01-2
- SCHEMBL6414669
-
- インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3
- InChIKey: GXBMCHDDNXBKSB-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN2C=CC=C2C=C1
計算された属性
- 精确分子量: 189.07903
- 同位素质量: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- XLogP3: 2.7
じっけんとくせい
- PSA: 30.71
Ethyl indolizine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740174-1g |
Ethyl indolizine-6-carboxylate |
66182-01-2 | 98% | 1g |
¥8190.00 | 2024-05-04 | |
Chemenu | CM240418-1g |
Ethyl indolizine-6-carboxylate |
66182-01-2 | 95% | 1g |
$*** | 2023-05-29 |
Ethyl indolizine-6-carboxylate 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Ethyl indolizine-6-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl Indolizine-6-carboxylate (CAS: 66182-01-2) in Chemical Biology and Pharmaceutical Research
Ethyl indolizine-6-carboxylate (CAS: 66182-01-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Indolizine derivatives, including ethyl indolizine-6-carboxylate, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. This research brief aims to summarize the latest findings on the synthesis, biological evaluation, and mechanistic studies of this compound, providing insights into its therapeutic potential and future research directions.
Recent studies have focused on optimizing the synthesis of ethyl indolizine-6-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method using a palladium-catalyzed cyclization reaction, which significantly reduced the number of steps and increased the overall efficiency. The study also highlighted the importance of the ethyl ester moiety in enhancing the compound's bioavailability, making it a promising candidate for further pharmacological investigations.
In terms of biological activity, ethyl indolizine-6-carboxylate has shown remarkable efficacy in preclinical models of cancer. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer, by targeting the PI3K/AKT/mTOR signaling pathway. The researchers noted that the carboxylate group at the 6-position plays a critical role in binding to the active site of the kinase, suggesting opportunities for structure-activity relationship (SAR) studies to further optimize its potency.
Another area of interest is the compound's potential as an anti-inflammatory agent. A 2024 study in European Journal of Pharmacology revealed that ethyl indolizine-6-carboxylate suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The mechanism involves the inhibition of NF-κB activation, a key regulator of inflammatory responses. These findings open new avenues for developing indolizine-based therapeutics for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in translating ethyl indolizine-6-carboxylate into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Recent advancements in computational chemistry and high-throughput screening may accelerate the identification of derivatives with improved pharmacokinetic profiles. Additionally, collaborative efforts between academia and industry will be crucial to advancing this compound through the drug development pipeline.
In conclusion, ethyl indolizine-6-carboxylate (CAS: 66182-01-2) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities, coupled with recent synthetic and mechanistic breakthroughs, make it a compelling subject for further research. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater depth.
66182-01-2 (Ethyl indolizine-6-carboxylate) Related Products
- 16959-62-9(methyl indolizine-2-carboxylate)
- 316375-85-6(Indolizine-1-carboxylic Acid Methyl Ester)
- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)
- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 3421-76-9(2-Ethylnicotinic acid)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)




